N-(2-ethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

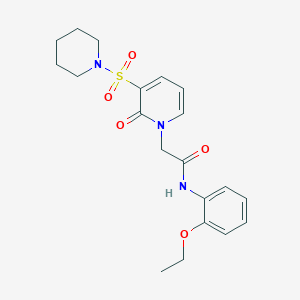

N-(2-ethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core modified with a piperidine sulfonyl group and a 2-ethoxyphenyl substituent. The ethoxy group may enhance lipophilicity and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-2-28-17-10-5-4-9-16(17)21-19(24)15-22-12-8-11-18(20(22)25)29(26,27)23-13-6-3-7-14-23/h4-5,8-12H,2-3,6-7,13-15H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQOMHBVKVOETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies on this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis involves multi-step reactions starting from readily available precursors, typically involving the formation of the piperidine ring followed by sulfonylation and acetamide formation. The detailed synthetic route is often proprietary; however, patents provide insights into the methodologies employed for similar compounds .

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives bearing similar moieties can reduce cell viability in various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 18 | A549 | 12.5 | Apoptosis induction |

| Compound 21 | A549 | 8.0 | Cell cycle arrest |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against multidrug-resistant strains of bacteria. For example, derivatives have been tested against Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 10 | Study |

| Compound B | Escherichia coli | 15 | Study |

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives in vitro for their anticancer and antimicrobial activities. The study highlighted that modifications to the sulfonamide and acetamide groups significantly influenced both cytotoxicity and antibacterial efficacy. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can be effective against various bacterial strains, including those resistant to conventional antibiotics . The sulfonamide group enhances these properties by increasing the compound's ability to penetrate bacterial cell walls.

Anticancer Potential

Several studies have explored the anticancer potential of piperidine derivatives. Compounds containing piperidine rings have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter receptors, which may lead to therapeutic effects in conditions such as schizophrenia and depression . The ability to cross the blood-brain barrier makes this compound a candidate for further exploration in neuropharmacology.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be optimized by modifying reaction conditions, such as temperature and solvent choice, to enhance yield and purity .

Table: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Ethoxyphenol, Acetic anhydride | Reflux | Ethoxyphenyl acetate |

| 2 | Ethoxyphenyl acetate, Piperidine | Base-catalyzed reaction | N-(2-ethoxyphenyl)acetamide |

| 3 | N-(2-ethoxyphenyl)acetamide, Sulfonyl chloride | Room temperature | N-(2-ethoxyphenyl)-2-(sulfonamide)acetamide |

| 4 | Final product with pyridine derivative | Heating under reflux | N-(2-ethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin)acetamide |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperidine derivatives against common pathogens. The results indicated that certain modifications in the structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation was also noted, suggesting its potential as a therapeutic agent in treating infections caused by biofilm-forming bacteria .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, derivatives of the compound were tested on human breast cancer cell lines. The findings demonstrated that specific substitutions on the piperidine ring led to increased cytotoxicity compared to standard chemotherapeutic agents. Mechanistic studies revealed that these compounds could induce apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aryl Substituents

Several analogs share the core acetamide-pyridinone-sulfonamide framework but differ in aryl substituents:

- N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (): Replaces the 2-ethoxyphenyl group with a 3-chlorophenyl moiety.

- N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (): Features a difluorophenyl group, which may enhance membrane permeability due to fluorine’s electronegativity and small size .

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Piperidine Sulfonyl-Containing Compounds in Drug Development

and describe quinoline-based acetamides with piperidine sulfonyl groups, such as N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (M+1 = 524). These compounds highlight the piperidine sulfonyl group’s role in enhancing molecular interactions, possibly with kinases or polymerases . The target compound’s simpler pyridinone core may offer synthetic advantages over complex quinoline derivatives.

Bioactivity Insights from Related Scaffolds

- AMC3 (): A pyridinone-acetamide analog (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) modulates N-formyl peptide receptors (FPRs), suggesting the pyridinone-acetamide framework is critical for receptor binding .

- Antiviral Compounds () : A compound with a 2-ethoxyphenyl group (N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide) demonstrated stability in molecular docking against viral targets, implying the ethoxy group may contribute to target engagement .

ADMET and Drug-Likeness

highlights promising ADMET profiles for ethoxyphenyl-containing ligands, with lower molecular weights (~420–430) correlating with favorable bioavailability compared to bulkier analogs (e.g., M+1 = 602 in ) . The target compound’s ethoxy group may improve solubility over halogenated variants, reducing toxicity risks .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(2-ethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide?

Methodological Answer:

The synthesis typically involves three key steps:

Substitution Reaction : Reacting a halogenated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a substituted alcohol (e.g., 2-pyridinemethanol) under alkaline conditions to introduce the ether linkage .

Reduction : Reducing the nitro group to an amine using iron powder in acidic media .

Condensation : Coupling the amine intermediate with a cyanoacetic acid derivative via a condensing agent (e.g., EDC or DCC) to form the acetamide backbone .

Key Optimization : Mild conditions (e.g., room temperature for condensation) and purification via column chromatography are critical for high yields (>70%) .

Advanced: How can reaction conditions be optimized to mitigate low yields in the sulfonation step of the pyridine ring?

Methodological Answer:

Low yields in sulfonation often arise from steric hindrance or incomplete activation of the piperidine sulfonyl group. Strategies include:

- Catalyst Selection : Use N-methylmorpholine N-oxide (NMO) to enhance sulfonyl transfer efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl chlorides .

- Temperature Control : Gradual heating (40–60°C) prevents decomposition of reactive intermediates .

Data Analysis : Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-sulfonated derivatives) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : A molecular ion peak matching C₂₁H₂₄N₃O₅S (calc. 430.1412) confirms the molecular formula .

- IR Spectroscopy : Stretches at 1650–1680 cm⁻¹ (amide C=O) and 1150–1200 cm⁻¹ (sulfonyl S=O) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

X-ray crystallography provides definitive 3D structural

Crystallization : Use slow evaporation of a dichloromethane/hexane mixture to obtain single crystals .

Data Collection : Perform at low temperature (100 K) to minimize thermal motion artifacts.

Refinement : Software (e.g., SHELX) refines bond angles and torsional parameters, revealing dihedral angles between the pyridine and ethoxyphenyl groups (e.g., ~80° for steric clashes) .

Application : Confirms the Z-configuration of the sulfonyl-piperidine linkage, critical for biological activity .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .

- Antimicrobial Screening : Use broth microdilution (MIC assays) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ < 50 µM suggests therapeutic potential) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced: How can DFT calculations predict the compound’s binding affinity to a target protein?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between the sulfonyl group and Arg residues) .

DFT Optimization : Gaussian09 calculates frontier molecular orbitals (HOMO-LUMO gap < 4 eV suggests reactivity) .

MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Validation : Compare computational binding energies (±2 kcal/mol) with experimental IC₅₀ values .

Data Contradiction: How to resolve conflicting reports on the compound’s antimicrobial efficacy?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar) .

- Compound Purity : Verify purity (>95%) via HPLC; impurities (e.g., unreacted intermediates) can skew results .

- Structural Analogues : Compare with derivatives (e.g., N-methyl vs. N-ethyl variants) to isolate substituent effects .

Resolution : Meta-analysis of multiple studies identifies trends (e.g., Gram-positive selectivity due to lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.